ent-Aprepitant - 172822-29-6

ent-Aprepitant

Catalog Number: EVT-1478508
CAS Number: 172822-29-6
Molecular Formula: C23H21F7N4O3
Molecular Weight: 534.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A metabolite of Aprepitant

Aprepitant

Compound Description: Aprepitant is a potent, selective, non-peptide antagonist of the human substance P/neurokinin 1 (NK-1) receptor [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is clinically used to prevent chemotherapy-induced nausea and vomiting (CINV) [1, 2, 3, 4, 15, 16, 19, 21, 22, 23, 26, 27, 28, 29,]. Recent studies have suggested its potential as an anticancer agent due to its ability to inhibit tumor cell proliferation, angiogenesis, and metastasis by blocking the NK-1 receptor [, , , , , , , , , ].

Fosaprepitant

Compound Description: Fosaprepitant is a prodrug of aprepitant. It is rapidly converted to aprepitant in the body []. Similar to aprepitant, fosaprepitant is also clinically used for the prevention of CINV [, ].

Netupitant

Compound Description: Netupitant is another selective NK-1 receptor antagonist used in combination with palonosetron, a 5-HT3 receptor antagonist, for the prevention of CINV [, , ]. This combination, known as NEPA, offers a convenient single-dose alternative to the multi-day aprepitant regimen [, , ].

ZD6021

Compound Description: ZD6021 is another NK-1 receptor antagonist that exhibits a longer duration of action than CP-99994 but shorter than aprepitant in vivo []. Its slower functional reversibility from the NK-1 receptor contributes to this prolonged effect compared to CP-99994 [].

[D-Pro2, D-Trp7,9]-Substance P

Compound Description: [D-Pro2, D-Trp7,9]-Substance P is a peptide antagonist of the NK-1 receptor []. In contrast to aprepitant, this compound showed limited antiproliferative activity against several cancer cell lines in vitro, with some evidence suggesting a slight pro-proliferative effect at lower concentrations [].

Palonosetron

Compound Description: Palonosetron is a potent and selective 5-HT3 receptor antagonist used for the prevention of CINV [, , , ]. It is often used in combination with NK-1 receptor antagonists, such as aprepitant or netupitant, for enhanced antiemetic efficacy [, , , ].

ent-10-Oxodepressin

Compound Description: ent-10-Oxodepressin is a casbane-type diterpenoid phytoalexin found in rice. It plays a role in rice's defense mechanisms against fungal infections [].

Source and Classification

ent-Aprepitant is classified as a synthetic organic compound. Its chemical structure is derived from a morpholine core, which is modified with various substituents to enhance its pharmacological properties. The compound has three chiral centers, contributing to its stereochemistry and biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of ent-Aprepitant has evolved significantly since its initial development. The original synthesis pathway involved six steps with several hazardous reagents, including sodium cyanide and dimethyltitanocene, which raised environmental concerns. This process also required cryogenic conditions for some steps and produced hazardous byproducts like methane .

In response to these challenges, researchers at Merck developed a more environmentally friendly synthesis method that reduced the number of steps to three and improved yield efficiency. The new method utilizes enantiopure trifluoromethylated phenyl ethanol combined with a racemic morpholine precursor. This reaction allows for the selective crystallization of the desired isomer while converting the unwanted isomer through asymmetric transformation .

The streamlined synthesis involves:

  1. Formation of Secondary Amine: The first step combines trifluoromethylated phenyl ethanol with morpholine.
  2. Attachment of Fluorophenyl Group: In the second step, the fluorophenyl group is added to the morpholine ring.
  3. Incorporation of Triazolinone Side Chain: The final step attaches the triazolinone side chain, resulting in the stable molecule of ent-Aprepitant.
Molecular Structure Analysis

Structure and Data

The molecular formula of ent-Aprepitant is C23H21F7N4O3C_{23}H_{21}F_{7}N_{4}O_{3}, which reflects its complex structure featuring multiple functional groups. The compound's structure can be represented as follows:

ent Aprepitant Structure \text{ent Aprepitant Structure }
  • Morpholine Core: Central to its structure, providing a nitrogen-containing ring.
  • Trifluoromethylated Phenyl Ethanol: A significant substituent that enhances pharmacological activity.
  • Fluorophenyl Group: Contributes to binding affinity at neurokinin-1 receptors.
  • Triazolinone Side Chain: Essential for biological activity.

The presence of three chiral centers results in specific stereoisomerism critical for its pharmacodynamics .

Chemical Reactions Analysis

Reactions and Technical Details

ent-Aprepitant undergoes various chemical reactions during its synthesis, primarily involving condensation reactions that form key bonds between its functional groups. Notable reactions include:

  1. Condensation with Amidrazone: This reaction forms intermediates critical for producing ent-Aprepitant.
  2. Cyclization Reactions: These are essential for establishing the triazolinone structure within the molecule.
  3. Crystallization-Induced Asymmetric Transformation: This process selectively produces the desired stereoisomer from racemic mixtures .

These reactions are carefully controlled to ensure high yields and purity levels while minimizing byproducts.

Mechanism of Action

Process and Data

ent-Aprepitant functions primarily as an antagonist at neurokinin-1 receptors in the central nervous system. By inhibiting substance P—a neuropeptide associated with inducing nausea—ent-Aprepitant effectively prevents both acute and delayed emesis caused by chemotherapy.

The mechanism involves:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ent-Aprepitant exhibits several notable physical and chemical properties:

  • Solubility: Practically insoluble in water; thus, controlling particle size during formulation is critical.
  • Stability: The compound maintains stability under standard storage conditions but requires careful handling due to its complex structure.
  • Molecular Weight: Approximately 457.43 g/mol, reflecting its large size due to multiple functional groups and chiral centers .

These properties influence both its formulation as a medication and its pharmacokinetic behavior within biological systems.

Applications

Scientific Uses

ent-Aprepitant is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting Prevention: It is part of standard regimens for patients receiving highly emetogenic chemotherapy.
  • Postoperative Nausea Prevention: Emerging studies suggest that ent-Aprepitant may also be beneficial in reducing postoperative nausea when used alongside other antiemetic therapies .

As research continues, further applications may be explored, particularly in combination therapies aimed at enhancing patient comfort during cancer treatment regimens.

Introduction to ent-Aprepitant

Structural and Stereochemical Differentiation from Aprepitant

Aprepitant contains three chiral centers—at the morpholine C2, C3, and benzylic carbon positions—generating eight possible stereoisomers. ent-Aprepitant specifically represents the (2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine isomer, mirroring aprepitant’s (2R,3S)-configuration like a non-superimposable mirror image [6] [9].

Key structural distinctions include:

  • Stereochemical Inversion: Reversal of configurations at all chiral centers alters spatial orientation of pharmacophore elements (Table 1).
  • Conformational Rigidity: The morpholine core’s trans-fusion in aprepitant positions its 3,5-bis(trifluoromethyl)phenylethoxy and 4-fluorophenyl groups optimally for NK-1 binding. ent-Aprepitant disrupts this arrangement [9].
  • Crystal Packing: X-ray diffraction confirms divergent intermolecular interactions in solid states due to altered chirality [9].

Table 1: Comparative Structural Properties

PropertyAprepitantent-Aprepitant
Absolute configuration(2R,3S)(2S,3R)
CAS Registry Number170729-80-3172822-29-6
Molecular Weight (g/mol)534.43534.43
Chiral Centers33
USP DesignationActive IngredientRelated Compound B

Table 2: Binding Pocket Interactions

Binding Site ResidueFunction in AprepitantEffect in ent-Aprepitant
W261₆.₄₈π-stacking with benzene ringSteric clash
Q165₄.₆₀H-bonds with triazolinone N atomsNo H-bond formation
E193₅.₃₅H-bond with triazolinone carbonylElectrostatic repulsion
F264₆.₅₁Hydrophobic enclosure of CF₃ groupsIncomplete enclosure

Historical Development of NK-1 Receptor Antagonists

The evolution of NK-1 antagonists illustrates medicinal chemistry’s iterative refinement:

Early Peptide Antagonists (1980s): Initial substance P-derived peptides exhibited poor selectivity, metabolic instability, and low oral bioavailability, limiting therapeutic utility [2].

First Non-Peptidergic Inhibitors:

  • CP-96345 (Pfizer, 1991): Demonstrated NK-1 affinity but showed Ca²⁺ channel off-target effects due to its basic quinuclidine nitrogen [2].
  • CP-99994 (Pfizer): Replaced quinuclidine with piperidine, improving human receptor specificity and becoming the structural prototype for subsequent candidates [2].

Merck’s Aprepitant Breakthrough:

  • L-733,060: Introduced 3,5-bis(trifluoromethyl)benzylether to enhance receptor affinity.
  • MK-869 (Aprepitant): Incorporated a 3-oxo-1,2,4-triazol-5-ylmethyl group to reduce basicity and improve oral bioavailability. Fluorination of the phenyl ring blocked metabolic deactivation [2] [6].
  • Process Chemistry Milestone: Original aprepitant synthesis required cryogenic conditions and hazardous reagents (NaCN, dimethyltitanocene). A redesigned route using crystallization-induced asymmetric transformation achieved 76% higher yield with 80% less solvent use [6].

Properties

CAS Number

172822-29-6

Product Name

ent-Aprepitant

IUPAC Name

3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

Molecular Formula

C23H21F7N4O3

Molecular Weight

534.44

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m0/s1

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Synonyms

Aprepitant EP Impurity D; (1S,2S,3R-Aprepitant ; ent-Aprepitant ; 3-[[(2S,3R)-2-[(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluoro phenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.